molecular formula C7-H17-N2-O4-P B050677 Diethyl-4'-hydroperoxycyclophosphamide CAS No. 76353-74-7

Diethyl-4'-hydroperoxycyclophosphamide

Cat. No. B050677
CAS RN: 76353-74-7
M. Wt: 224.19 g/mol
InChI Key: GJXPHQZOVOSUNQ-UHFFFAOYSA-N
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Description

Diethyl-4'-hydroperoxycyclophosphamide (DECP) is a synthetic compound that belongs to the family of cyclophosphamide analogs. It is a prodrug that is converted into its active form, 4-hydroperoxycyclophosphamide (4-HC), by the enzyme NADPH-cytochrome P450 reductase. DECP has been extensively studied for its potential use in cancer treatment due to its ability to selectively target cancer cells.

Mechanism Of Action

Diethyl-4'-hydroperoxycyclophosphamide is converted into 4-HC, which is the active form of the drug. 4-HC is a bifunctional alkylating agent that can crosslink DNA strands, leading to DNA damage and cell death. 4-HC can also induce apoptosis, a process of programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Diethyl-4'-hydroperoxycyclophosphamide has been shown to have a similar toxicity profile to cyclophosphamide. However, Diethyl-4'-hydroperoxycyclophosphamide has been shown to be less toxic to normal cells compared to cyclophosphamide. Diethyl-4'-hydroperoxycyclophosphamide has also been shown to have a longer half-life than cyclophosphamide, which may allow for less frequent dosing.

Advantages And Limitations For Lab Experiments

Diethyl-4'-hydroperoxycyclophosphamide has several advantages for lab experiments. It has been shown to be more effective than cyclophosphamide in killing cancer cells in vitro. Diethyl-4'-hydroperoxycyclophosphamide has also been shown to be effective against cancer cells that are resistant to cyclophosphamide. However, Diethyl-4'-hydroperoxycyclophosphamide has several limitations for lab experiments. It is a prodrug that requires activation by the enzyme NADPH-cytochrome P450 reductase. This may limit its use in cell lines that do not express this enzyme. Diethyl-4'-hydroperoxycyclophosphamide is also less stable than cyclophosphamide, which may limit its shelf life.

Future Directions

There are several future directions for the study of Diethyl-4'-hydroperoxycyclophosphamide. One direction is to investigate the potential use of Diethyl-4'-hydroperoxycyclophosphamide in combination with other cancer treatments, such as radiation therapy or immunotherapy. Another direction is to investigate the use of Diethyl-4'-hydroperoxycyclophosphamide in the treatment of specific types of cancer, such as breast cancer or lung cancer. Additionally, further studies are needed to determine the optimal dosing and administration schedule for Diethyl-4'-hydroperoxycyclophosphamide in cancer treatment.

Synthesis Methods

Diethyl-4'-hydroperoxycyclophosphamide is synthesized by reacting cyclophosphamide with hydrogen peroxide in the presence of an acid catalyst. The reaction yields a mixture of Diethyl-4'-hydroperoxycyclophosphamide and its isomer, 2-hydroperoxycyclophosphamide (2-HC). The two compounds can be separated using column chromatography.

Scientific Research Applications

Diethyl-4'-hydroperoxycyclophosphamide has been studied for its potential use in cancer treatment. In vitro studies have shown that Diethyl-4'-hydroperoxycyclophosphamide is more effective than cyclophosphamide in killing cancer cells. Diethyl-4'-hydroperoxycyclophosphamide has also been shown to be effective against cancer cells that are resistant to cyclophosphamide. In vivo studies have shown that Diethyl-4'-hydroperoxycyclophosphamide can inhibit the growth of tumors in animal models.

properties

CAS RN

76353-74-7

Product Name

Diethyl-4'-hydroperoxycyclophosphamide

Molecular Formula

C7-H17-N2-O4-P

Molecular Weight

224.19 g/mol

IUPAC Name

N,N-diethyl-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

InChI

InChI=1S/C7H17N2O4P/c1-3-9(4-2)14(11)8-7(13-10)5-6-12-14/h7,10H,3-6H2,1-2H3,(H,8,11)

InChI Key

GJXPHQZOVOSUNQ-UHFFFAOYSA-N

SMILES

CCN(CC)P1(=O)NC(CCO1)OO

Canonical SMILES

CCN(CC)P1(=O)NC(CCO1)OO

Appearance

white crystalline powder, hygroscopic

Purity

98%

synonyms

4-hydroperoxydechlorocyclophosphamide
4-OOH-deClCP
Asta 7037
DEHP-CP
diethyl-4'-hydroperoxycyclophosphamide

Origin of Product

United States

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